molecular formula C18H17ClF3N3O2 B6451682 5-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-(trifluoromethyl)pyridine CAS No. 2640971-58-8

5-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-(trifluoromethyl)pyridine

Cat. No.: B6451682
CAS No.: 2640971-58-8
M. Wt: 399.8 g/mol
InChI Key: GZUDTMHGWIUVID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-(trifluoromethyl)pyridine is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a complex structure comprising a piperidine scaffold linked via an ether and a carbonyl group to two distinct pyridine rings—one with a chloro-substituent and the other with a trifluoromethyl group. This specific architecture, particularly the piperidine core and the trifluoromethylpyridine unit, is commonly investigated in medicinal chemistry for its potential to interact with biological targets . Compounds with similar piperidine-pyridine scaffolds have shown promise as agonists for G-protein coupled receptors (GPCRs) like GPR119, which is a target for type 2 diabetes therapeutics due to its role in stimulating glucose-dependent insulin release . The presence of the trifluoromethyl group is a strategic modification often used to enhance a compound's metabolic stability, membrane permeability, and binding affinity . Researchers can utilize this chemical as a key intermediate or building block in the synthesis of more complex molecules, or as a candidate for high-throughput screening in drug discovery programs aimed at oncology, metabolic diseases, and other therapeutic areas . The synthesis of analogous compounds typically involves multi-step processes, including etherification under Mitsunobu conditions and carbonylative coupling reactions such as Suzuki-Miyaura cross-coupling, which have been optimized for sterically hindered intermediates to achieve satisfactory yields and high purity . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF3N3O2/c19-14-10-23-6-3-15(14)27-11-12-4-7-25(8-5-12)17(26)13-1-2-16(24-9-13)18(20,21)22/h1-3,6,9-10,12H,4-5,7-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUDTMHGWIUVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-(Hydroxymethyl)Piperidine

The piperidine scaffold is synthesized via hydrogenation of pyridine-4-methanol under 50 psi H₂ with a 5% Pd/C catalyst in ethanol, achieving >90% conversion. Critical parameters:

  • Temperature: 80°C

  • Reaction time: 12 hours

  • Catalyst loading: 5 wt%

Purification : Vacuum distillation at 100°C/5 mmHg yields 98% pure product. Alternative methods employ enzymatic resolution for enantiomerically pure variants, though industrial scales prefer racemic routes for cost efficiency.

Synthesis of 2-(Trifluoromethyl)Pyridine-5-Carboxylic Acid

Two dominant methods exist:

Method A (Chlorine/Fluorine Exchange) :
3,5-Dichloropicolinic acid undergoes vapor-phase fluorination at 300°C with HF/KF, producing the target in 68% yield.

Method B (Trifluoromethyl Copper Addition) :
5-Bromopicolinic acid reacts with CF₃Cu in DMF at 120°C for 24 hours (Yield: 72%).

ParameterMethod AMethod B
Temperature (°C)300120
CatalystKFCuI
Purity (HPLC)95%92%

Synthesis of 3-Chloro-4-Hydroxypyridine

Produced via diazotization of 4-aminopyridine:

  • Diazonium formation with NaNO₂/HCl at 0°C

  • Chlorination with CuCl at 50°C (Yield: 85%)

Key Insight : Maintaining pH <3 prevents hydroxyl group oxidation.

Convergent Assembly of the Target Compound

Etherification of Piperidine-4-Methanol

4-(Hydroxymethyl)piperidine reacts with 3-chloro-4-hydroxypyridine under Mitsunobu conditions:

  • Reagents: DIAD (1.2 eq), PPh₃ (1.5 eq)

  • Solvent: THF, 0°C → rt, 12 hours

  • Yield: 88%

Side Reaction Mitigation : Substoichiometric DIAD (0.9 eq) reduces phosphine oxide byproducts by 40%.

Carbonyl Coupling with 2-(Trifluoromethyl)Pyridine-5-Carboxylic Acid

The piperidine ether undergoes Steglich esterification:

  • Activator: DCC (1.5 eq), DMAP (0.1 eq)

  • Solvent: CH₂Cl₂, 25°C, 6 hours

  • Yield: 82%

Industrial Adaptation : Flow reactors with immobilized DMAP achieve 91% yield at 50°C/residence time 30 min.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

A three-stage reactor system optimizes the synthesis:

  • Stage 1 : Piperidine etherification in a packed-bed reactor (Residence time: 2 hours)

  • Stage 2 : Carboxylic acid activation via microchannel mixer (0.5 seconds)

  • Stage 3 : Carbonyl coupling in a tubular reactor (60°C, 1 hour)

Productivity : 12 kg/day with 78% overall yield.

Solvent Recycling Systems

Closed-loop dichloromethane recovery reduces waste by 90%:

  • Distillation columns recover >98% solvent

  • Azeotropic drying with molecular sieves maintains H₂O <50 ppm

Analytical Validation and Quality Control

Purity Assessment

  • HPLC : C18 column, 60:40 MeCN/H₂O, 1 mL/min

    • Retention time: 8.2 minutes

    • Purity: 98.5% (UV 254 nm)

  • ¹⁹F NMR : δ -62.3 ppm (CF₃), -45.1 ppm (Cl)

Stability Profiling

Degradation Pathways :

  • Hydrolysis of carbonyl (t₁/₂ = 3 years at pH 7)

  • Ether bond cleavage (t₁/₂ = 8 years at 25°C)

Challenges and Optimization Opportunities

Regioselective Fluorination

The trifluoromethyl group’s introduction remains problematic, with 15–20% di-fluorinated byproducts. Microwave-assisted synthesis at 150°C reduces this to 5%.

Piperidine Racemization

Basic conditions during coupling cause 8% epimerization. Using Hünig’s base instead of Et₃N lowers this to 2%.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloropyridinyl Group

The 3-chloropyridin-4-yl moiety undergoes nucleophilic aromatic substitution (NAS) under basic or catalytic conditions. For example:

Reaction TypeReagents/ConditionsProductYieldSource
AminationNH₃/EtOH, 80°C, 12 hPyridinylamine derivative68%
MethoxylationNaOMe/DMF, 100°C, 6 h3-Methoxypyridinyl analog72%

Mechanism : The electron-withdrawing effect of the adjacent oxygen enhances the electrophilicity of the chlorine-bearing carbon, enabling attack by nucleophiles like amines or alkoxides.

Carbonyl Group Reactivity

The piperidine-1-carbonyl group participates in nucleophilic acyl substitution:

Reaction TypeReagents/ConditionsProductYieldSource
Hydrolysis6M HCl, reflux, 24 hPiperidine-1-carboxylic acid85%
Grignard AdditionCH₃MgBr/THF, 0°C → RT, 2 hTertiary alcohol derivative63%

Kinetics : Hydrolysis rates depend on pH, with optimal yields under strong acidic conditions.

Trifluoromethyl Group Stability and Functionalization

The 2-(trifluoromethyl)pyridine group exhibits limited reactivity due to the strong C–F bonds but can undergo directed ortho-metalation (DoM):

Reaction TypeReagents/ConditionsProductYieldSource
LithiationLDA/THF, -78°C, 1 h → Electrophile QuenchOrtho-substituted trifluoromethylpyridine55%

Limitation : Harsh conditions (e.g., >150°C) may lead to defluorination .

Piperidine Ring Oxidation

ReagentsConditionsProductYieldSource
KMnO₄/H₂SO₄50°C, 4 hN-Oxide piperidine derivative41%

Trifluoromethyl Group Reduction

ReagentsConditionsProductYieldSource
H₂/Pd-C1 atm, EtOH, 12 hPartially reduced CF₃ to CHF₂33%

Cross-Coupling Reactions

The chloropyridinyl group participates in Suzuki-Miyaura couplings:

Reaction PartnersCatalyst/ConditionsProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 8 hBiphenyl-pyridine hybrid78%

Scope : Aryl/heteroaryl boronic acids with electron-donating substituents yield higher conversions .

Functional Group Interconversion

The carbonyl group can be converted to thioamides or hydrazides:

Reaction TypeReagents/ConditionsProductYieldSource
Thioamide FormationLawesson’s reagent, toluene, reflux, 6 hPiperidine-1-thiocarboxamide67%

Photochemical Reactions

UV irradiation induces radical pathways at the trifluoromethyl group:

ReagentsConditionsProductYieldSource
UV (254 nm)Benzene, O₂, 24 hOxidative cleavage to pyridine-carboxylic acid29%

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a therapeutic agent due to its ability to interact with various biological targets. Its structural features allow it to function as an inhibitor of specific enzymes involved in disease processes, particularly those related to inflammation and cancer.

  • Enzyme Inhibition : It may inhibit metalloproteinases (MMPs), which are implicated in tissue remodeling and various diseases, including cancer and arthritis .
  • Potential Drug Candidate : Its efficacy in modulating biological pathways makes it a candidate for further development into pharmaceuticals targeting inflammatory diseases .

Biological Studies

Research has utilized this compound to investigate its effects on cellular processes:

  • Cell Signaling : Studies have examined how this compound affects signal transduction pathways, particularly those involving growth factors and cytokines.
  • Receptor Interactions : The compound's ability to bind to specific receptors can be explored to understand its pharmacodynamics and pharmacokinetics .

Synthesis of Complex Molecules

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules:

  • Synthetic Routes : Multi-step organic synthesis protocols are employed to create derivatives of this compound, allowing for the exploration of structure-activity relationships (SAR) that can lead to more potent analogs .
  • Industrial Applications : Optimized synthesis methods are being developed for large-scale production, which can be beneficial in pharmaceutical manufacturing.

Case Study 1: Inhibition of MMP Activity

A study demonstrated that derivatives of this compound effectively inhibited MMPs involved in cancer metastasis. The results indicated that treatment with these compounds reduced tumor invasion in vitro, suggesting potential applications in cancer therapy .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound. It was found to significantly reduce the production of pro-inflammatory cytokines in cell cultures, indicating its potential use in treating inflammatory diseases such as rheumatoid arthritis .

Mechanism of Action

The mechanism by which this compound exerts its effects can vary depending on its application:

  • Molecular Targets: In biological systems, it may target specific receptors or enzymes, binding to them through interactions facilitated by its multiple functional groups.

  • Pathways Involved: Depending on the biological system, it can modulate signaling pathways by either inhibiting or activating specific molecular targets.

Comparison with Similar Compounds

2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyridine

  • Structure : Differs by replacing the piperidine-1-carbonyl group with a direct piperidin-1-yl linkage.
  • However, the direct linkage may enhance conformational flexibility .
  • Molecular Weight : 371.8 g/mol (identical to the parent compound).

4-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxylic Acid

  • Structure : Features a benzyl spacer and a carboxylic acid group instead of the (3-chloropyridin-4-yl)oxymethyl moiety.
  • Impact: The carboxylic acid improves water solubility but may reduce membrane permeability.
  • Molecular Weight : 388.3 g/mol .

3-Chloro-5-(piperidin-4-ylmethyl)pyridine

  • Impact : Reduced lipophilicity (logP ≈ 2.1 vs. ~3.5 for the parent compound) and metabolic stability due to the absence of CF₃. However, the methylene spacer may improve bioavailability .
  • Molecular Weight : 210.7 g/mol .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP* Melting Point (°C) Water Solubility (mg/mL)
Target Compound 371.8 ~3.5 Not reported <0.1 (predicted)
2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyridine 371.8 ~3.3 Not reported <0.1
4-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxylic Acid 388.3 ~2.8 Not reported ~1.2
3-Chloro-5-(piperidin-4-ylmethyl)pyridine 210.7 ~2.1 Not reported ~5.0

*logP values estimated using fragment-based methods.

Antimicrobial Screening

  • Target Compound: No direct data available, but structurally related compounds (e.g., nitro-substituted pyridines) show MIC values of 12.5–50 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Analogues with Nitro Groups: Compounds like Q2 (M.P. 278–282°C, Yield 77%) exhibit enhanced activity due to electron-withdrawing –NO₂ groups, suggesting the parent compound’s CF₃ and Cl substituents may confer similar efficacy .

Enzyme Binding

  • Piperidine-containing compounds (e.g., N-(3-pyridazinyl)-4-(3-[5-trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide) demonstrate nanomolar affinity for kinases, attributed to the piperidine scaffold’s conformational adaptability .

Key Research Findings

Substituent Effects : Trifluoromethyl and chlorine groups enhance metabolic stability and target affinity but reduce solubility .

Piperidine Flexibility : Conformational flexibility of the piperidine ring improves binding to sterically demanding targets .

Antimicrobial Potential: Electron-withdrawing substituents (CF₃, Cl) correlate with improved antimicrobial activity, as seen in related compounds .

Biological Activity

The compound 5-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-(trifluoromethyl)pyridine is a complex heterocyclic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes several functional groups that contribute to its reactivity and biological activity:

  • Piperidine ring : A six-membered ring containing nitrogen, which is common in many pharmaceuticals.
  • Chloropyridine moiety : Known for its role in various biological interactions.
  • Trifluoromethyl group : Imparts unique electronic properties that can enhance biological activity.

Table 1: Structural Features of the Compound

FeatureDescription
Molecular FormulaC15H16ClF3N2O
Molecular Weight353.75 g/mol
Key Functional GroupsPiperidine, Chloropyridine, Trifluoromethyl

Research indicates that compounds similar to 5-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-(trifluoromethyl)pyridine can act as allosteric modulators of various receptors, particularly muscarinic acetylcholine receptors (mAChRs) . These receptors are implicated in numerous neurological and psychiatric disorders, making this compound a candidate for therapeutic applications.

Therapeutic Potential

  • Neurological Disorders : The modulation of mAChRs suggests potential applications in treating conditions such as Alzheimer's disease or schizophrenia.
  • Antiviral Activity : Similar compounds have shown efficacy against various viral strains, indicating a possible antiviral role .
  • Metabolic Disorders : Research on GPR119 agonists has highlighted the importance of compounds with similar structures in managing type 2 diabetes through insulin regulation .

Case Study 1: Antiviral Properties

A study investigating quinoline derivatives demonstrated that compounds with structural similarities exhibit potent antiviral effects against strains like HIV and Zika virus. This suggests that the target compound may also possess similar antiviral properties .

Case Study 2: Modulation of GPR119

In vivo studies on GPR119 agonists revealed that compounds with related structures could stimulate insulin release and GLP-1 secretion, which is crucial for glucose metabolism . This positions the target compound as a potential therapeutic agent for diabetes management.

Table 2: Comparison with Similar Compounds

Compound NameBiological ActivityReference
5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)GPR119 Agonist; Diabetes Treatment
N-(3-chloropyridin-4-yl)-N'-phenylpiperidine-4-carboxamideAntiviral; Neurological Applications
1-[4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dioneEnzyme Interaction Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for synthesizing 5-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-(trifluoromethyl)pyridine?

  • Methodology :

  • Reaction Conditions : Use a stepwise approach involving coupling reactions between piperidine and chloropyridine derivatives. A reported method for similar compounds employs NaOH in dichloromethane for deprotonation and activation of intermediates .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is effective for isolating the target compound. Final purity (>99%) can be verified via HPLC with a C18 reverse-phase column and acetonitrile/water mobile phase .
  • Yield Optimization : Monitor reaction progress using TLC and adjust stoichiometric ratios (e.g., 1:1.2 for piperidine to trifluoromethylpyridine derivatives) to minimize side products.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodology :

  • NMR Analysis : Use 1^1H and 13^13C NMR in deuterated chloroform to identify protons on the piperidine ring (δ 1.5–3.0 ppm) and aromatic protons from pyridine moieties (δ 7.0–8.5 ppm). The trifluoromethyl group (CF3CF_3) appears as a singlet at ~δ -62 ppm in 19^19F NMR .
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns consistent with the loss of CO or Cl groups.
  • HPLC Validation : Ensure >99% purity using a mobile phase of 0.1% formic acid in acetonitrile/water (70:30) at 254 nm .

Q. What safety protocols are critical for handling and storing this compound in laboratory settings?

  • Methodology :

  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid ignition sources due to potential flammability of intermediates (P210) .
  • Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the carbonyl group. Label containers with hazard codes H302 (harmful if swallowed) and H315 (skin irritation) .

Advanced Research Questions

Q. How can mechanistic insights into the piperidine-carbonyl bond formation be experimentally validated?

  • Methodology :

  • Kinetic Studies : Use in-situ FTIR or 13^13C-labeled reagents to track carbonyl formation. For example, monitor the disappearance of the piperidine NH peak (δ 1.8 ppm) and the emergence of the carbonyl stretch (~1680 cm1^{-1}) .
  • Isotopic Labeling : Synthesize 18^{18}O-labeled intermediates to confirm nucleophilic acyl substitution mechanisms.

Q. How can computational modeling elucidate the compound’s electronic properties and potential biological interactions?

  • Methodology :

  • DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to analyze electron-withdrawing effects of the CF3CF_3 group on the pyridine ring’s aromaticity.
  • Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases), focusing on hydrogen bonding between the carbonyl group and active-site residues.

Q. How should researchers address contradictions in synthetic yield data under varying reaction conditions?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial design to test variables like temperature (20–60°C), solvent polarity (dichloromethane vs. DMF), and catalyst loading. For example, higher temperatures may accelerate hydrolysis of the trifluoromethyl group, reducing yield .
  • Impurity Profiling : Use LC-MS to identify side products (e.g., dechlorinated derivatives) and adjust reaction stoichiometry accordingly.

Q. What role do the trifluoromethyl and chloropyridinyl substituents play in modulating the compound’s reactivity and stability?

  • Methodology :

  • Electron Density Analysis : Compare 19^{19}F NMR chemical shifts of the CF3CF_3 group with analogues lacking the substituent to assess electron-withdrawing effects.
  • Stability Studies : Expose the compound to UV light or acidic conditions (pH 3–5) and monitor degradation via HPLC. The CF3CF_3 group may enhance stability against oxidation compared to methyl analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.